7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a white solid . It is a benzoxazole derivative, which is a class of compounds known for their wide spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The FTIR spectrum shows peaks corresponding to different functional groups present in the molecule . The 1H and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR data provide information about the physical and chemical properties of the compound .Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research has shown that derivatives of the specified chemical structure have been synthesized to target serotonin receptors, demonstrating potential psychotropic activities. A study by Chłoń-Rzepa et al. (2013) highlighted a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds were evaluated for their affinity and selectivity towards native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors, showing potential as antidepressant and anxiolytic agents. Notably, compound 21, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, produced an antidepressant-like effect and exhibited anxiolytic-like activity, highlighting the therapeutic potential of such derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic Properties
Another study by Zygmunt et al. (2015) synthesized and pharmacologically evaluated a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. This research aimed at identifying new analgesic agents, with several compounds demonstrating significant analgesic and anti-inflammatory activities. This suggests the potential application of these derivatives as new classes of analgesic and anti-inflammatory agents, warranting further evaluation of their pharmacological properties (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3S/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-38-26-28-20-10-6-7-11-21(20)37-26)25(29-23)33-14-12-32(13-15-33)18-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJUBZIZAUNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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